molecular formula C15H15NO2 B189719 N-benzyl-2-(4-hydroxyphenyl)acetamide CAS No. 120271-79-6

N-benzyl-2-(4-hydroxyphenyl)acetamide

Cat. No. B189719
M. Wt: 241.28 g/mol
InChI Key: SRLAGMQXPJLLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-hydroxyphenyl)acetamide, also known as BHAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BHAA is a member of the benzylacetamide family of compounds, which are known for their diverse pharmacological properties. In

Mechanism Of Action

The precise mechanism of action of N-benzyl-2-(4-hydroxyphenyl)acetamide is not fully understood, but it is thought to involve multiple pathways. N-benzyl-2-(4-hydroxyphenyl)acetamide has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as cyclooxygenase-2 and matrix metalloproteinases. N-benzyl-2-(4-hydroxyphenyl)acetamide has also been found to activate the antioxidant defense system and reduce the production of reactive oxygen species, which can contribute to oxidative stress and cellular damage.

Biochemical And Physiological Effects

N-benzyl-2-(4-hydroxyphenyl)acetamide has been shown to modulate several biochemical and physiological pathways, including the cell cycle, apoptosis, and inflammation. N-benzyl-2-(4-hydroxyphenyl)acetamide has been found to induce cell cycle arrest and promote apoptosis in cancer cells, which can lead to the inhibition of tumor growth. N-benzyl-2-(4-hydroxyphenyl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of chronic inflammatory diseases.

Advantages And Limitations For Lab Experiments

N-benzyl-2-(4-hydroxyphenyl)acetamide has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. N-benzyl-2-(4-hydroxyphenyl)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, the limitations of N-benzyl-2-(4-hydroxyphenyl)acetamide include its limited bioavailability and the need for further studies to establish its safety and efficacy in vivo.

Future Directions

There are several future directions for research on N-benzyl-2-(4-hydroxyphenyl)acetamide, including the development of more potent analogs with improved pharmacological properties. N-benzyl-2-(4-hydroxyphenyl)acetamide could also be investigated for its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Further studies are needed to elucidate the precise mechanism of action of N-benzyl-2-(4-hydroxyphenyl)acetamide and its interactions with other signaling pathways. Additionally, the safety and efficacy of N-benzyl-2-(4-hydroxyphenyl)acetamide in vivo need to be established through preclinical and clinical trials.
In conclusion, N-benzyl-2-(4-hydroxyphenyl)acetamide is a synthetic compound that has shown promise as a pharmacological agent for various diseases. Its synthesis method is relatively simple, and it exhibits a range of pharmacological activities. However, further research is needed to fully understand its mechanism of action and potential applications in clinical settings.

Scientific Research Applications

N-benzyl-2-(4-hydroxyphenyl)acetamide has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. In particular, N-benzyl-2-(4-hydroxyphenyl)acetamide has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2-(4-hydroxyphenyl)acetamide has also been shown to protect against oxidative stress-induced damage in neuronal cells and reduce inflammation in animal models of inflammatory bowel disease.

properties

CAS RN

120271-79-6

Product Name

N-benzyl-2-(4-hydroxyphenyl)acetamide

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-benzyl-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C15H15NO2/c17-14-8-6-12(7-9-14)10-15(18)16-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18)

InChI Key

SRLAGMQXPJLLIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O

synonyms

BenzeneacetaMide, 4-hydroxy-N-(phenylMethyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 80 g of 4-hydroxyphenylacetic acid methyl ester and 51.6 g of benzylamine is brought to 180° C. for 8 hours. The mixture is allowed to return to room temperature and the crystals are filtered off and washed with ethanol and then ethyl ether.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One

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